molecular formula C9H7N5 B5511795 [4-(1H-tetrazol-1-yl)phenyl]acetonitrile

[4-(1H-tetrazol-1-yl)phenyl]acetonitrile

Cat. No.: B5511795
M. Wt: 185.19 g/mol
InChI Key: VCKSMAJGWRWEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1H-tetrazol-1-yl)phenyl]acetonitrile is a useful research compound. Its molecular formula is C9H7N5 and its molecular weight is 185.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 185.07014524 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Applications

A study on the effect of organic solvent composition on buffered HPLC mobile phases highlights the importance of understanding how solvents like acetonitrile affect the pH of mobile phases and the pKa of analytes, crucial for optimizing chromatographic conditions in research involving compounds like "[4-(1H-tetrazol-1-yl)phenyl]acetonitrile" (Subirats, Rosés, & Bosch, 2007). This knowledge is fundamental for the accurate analysis and separation of complex mixtures in pharmaceutical and chemical research.

Pharmacological Aspects

While excluding direct drug use and dosage information, it's worth noting the broader context of tetrazole derivatives in medicinal chemistry . Tetrazole moieties, similar to the one in "this compound," are highlighted for their extensive biological properties, such as antitubercular, anticancer, antimalarial, and anti-inflammatory activities. These compounds, due to their bioisosteric resemblance to carboxylic acids, offer potential in drug development for enhancing lipophilicity and bioavailability while reducing side effects (Patowary, Deka, & Bharali, 2021).

Environmental and Analytical Chemistry

Research on environmental protection through adsorptive elimination of pharmaceuticals from water showcases the relevance of understanding compounds like "this compound" in environmental sciences. This research emphasizes the need for effective removal strategies for pharmaceutical contaminants, aligning with studies on the adsorption capabilities of various materials (Igwegbe et al., 2021).

Mechanism of Action

The mechanism of action of tetrazole derivatives is largely dependent on their specific structure and the biological target they interact with. For example, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are generally safe for research use but should be handled with care due to their potential reactivity .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This makes them promising candidates for the development of new drugs and therapies. Future research will likely focus on exploring these properties further and developing new synthetic methods for tetrazole derivatives .

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-6-5-8-1-3-9(4-2-8)14-7-11-12-13-14/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSMAJGWRWEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.